molecular formula C15H28N2O2 B13898137 Tert-butyl 3-(4-aminocyclohexyl)pyrrolidine-1-carboxylate

Tert-butyl 3-(4-aminocyclohexyl)pyrrolidine-1-carboxylate

Cat. No.: B13898137
M. Wt: 268.39 g/mol
InChI Key: KONFVZYBQGPQNO-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-aminocyclohexyl)pyrrolidine-1-carboxylate is a chemical compound with a complex structure that includes a tert-butyl group, a pyrrolidine ring, and an aminocyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-aminocyclohexyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the aminocyclohexyl group. The tert-butyl group is often added as a protecting group to prevent unwanted reactions during the synthesis process. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-aminocyclohexyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-aminocyclohexyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and aminocyclohexyl group play crucial roles in its binding to target proteins and enzymes. The compound’s effects are mediated through the modulation of specific signaling pathways, leading to various biological outcomes .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl 3-(4-aminocyclohexyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-9-8-12(10-17)11-4-6-13(16)7-5-11/h11-13H,4-10,16H2,1-3H3

InChI Key

KONFVZYBQGPQNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2CCC(CC2)N

Origin of Product

United States

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